molecular formula C18H26ClF3N4O B10901141 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B10901141
M. Wt: 406.9 g/mol
InChI Key: OCLXKBDZDMCAQA-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE is a complex organic compound characterized by its unique structural components, including a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups, and a piperidyl-propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the chloro, cyclopropyl, and trifluoromethyl substituents. The final step involves coupling the pyrazole derivative with the piperidyl-propanamide moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrazole ring.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ISOPROPYL-4-PIPERIDYL)PROPANAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H26ClF3N4O

Molecular Weight

406.9 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-propan-2-ylpiperidin-4-yl)propanamide

InChI

InChI=1S/C18H26ClF3N4O/c1-10(2)25-8-6-13(7-9-25)23-17(27)11(3)26-15(12-4-5-12)14(19)16(24-26)18(20,21)22/h10-13H,4-9H2,1-3H3,(H,23,27)

InChI Key

OCLXKBDZDMCAQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3

Origin of Product

United States

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